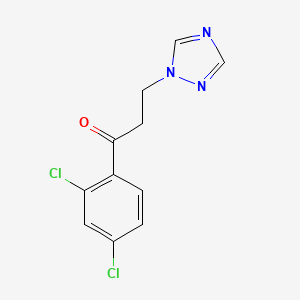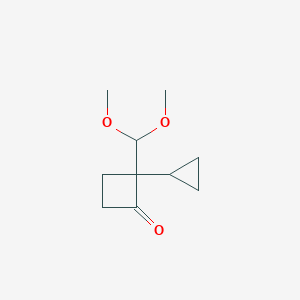
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with a butyl group, a phenylsulfanyl group, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a butyl-substituted cyclobutanone, in the presence of a phenylsulfanyl and trimethylsilyl reagent. The reaction conditions typically include:
Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: A Lewis acid such as titanium tetrachloride (TiCl4) or boron trifluoride etherate (BF3·OEt2)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylsulfanyl group can be reduced to a thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or other fluoride sources to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutanone.
Reduction: Formation of 1-butyl-3-(phenylthio)cyclobutan-1-ol.
Substitution: Formation of 1-butyl-3-(phenylsulfanyl)cyclobutan-1-ol with a different substituent replacing the trimethylsilyl group.
科学研究应用
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Potential use as a probe or ligand in biochemical studies due to its ability to interact with specific biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and polymers with enhanced properties.
作用机制
The mechanism of action of 1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxyl group can form hydrogen bonds with target molecules, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Butyl-3-(phenylsulfanyl)cyclobutan-1-ol: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
1-Butyl-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the phenylsulfanyl group, affecting its biological activity and interactions.
3-(Phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol: Lacks the butyl group, altering its physical and chemical properties.
Uniqueness
1-Butyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol is unique due to the presence of all three substituents on the cyclobutane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
| 86573-84-4 | |
分子式 |
C17H28OSSi |
分子量 |
308.6 g/mol |
IUPAC 名称 |
1-butyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |
InChI |
InChI=1S/C17H28OSSi/c1-5-6-12-16(18)13-17(14-16,20(2,3)4)19-15-10-8-7-9-11-15/h7-11,18H,5-6,12-14H2,1-4H3 |
InChI 键 |
CRWVWXYUZFMCBW-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1(CC(C1)([Si](C)(C)C)SC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)





![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)



